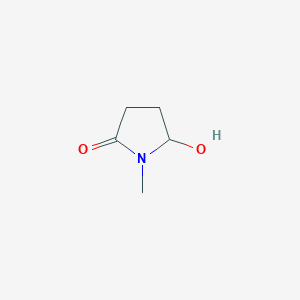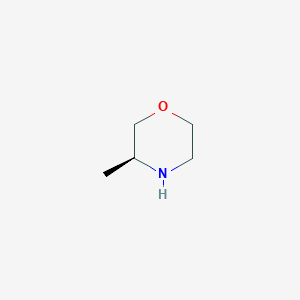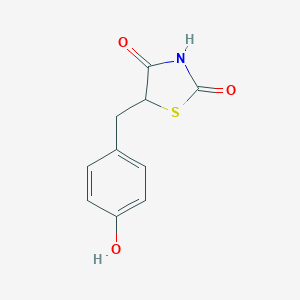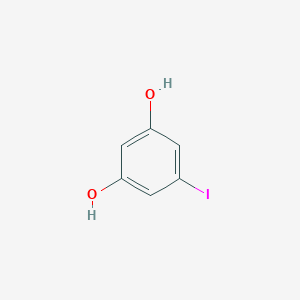
Phosphonothreonine
描述
Synthesis Analysis
The asymmetric synthesis of protected phosphonates, including phosphonothreonine analogs, has been achieved through methods such as the enantiospecific synthesis, which involves coupling face-selective conjugate addition with selective enzymatic carboxylic ester hydrolysis. This process allows for the creation of phosphonothreonine suitably protected for solid-phase peptide synthesis (Ruiz et al., 1994).
Molecular Structure Analysis
The molecular structure and conformation of phosphonothreonine have been studied using crystallographic techniques. For example, N′-phosphonomethyl-l-threonine crystallizes in a zwitterion form, with an extended molecule conformation stabilized by intermolecular and intramolecular hydrogen bonds, highlighting its structural uniqueness among aminophosphonic acids (Sawka-Dobrowolska et al., 1989).
Chemical Reactions and Properties
Phosphonothreonine participates in various chemical reactions characteristic of phosphonates, such as the Kabachnik-Fields reaction, which is a three-component reaction involving an amine, an aldehyde or a ketone, and a phosphite, leading to the synthesis of α-aminophosphonates. This reaction demonstrates the reactivity of phosphonothreonine and its potential for further functionalization (Bhagat & Chakraborti, 2007).
科学研究应用
Metabolic Regulation and Drug Development
Phosphonothreonine is useful in studies related to metabolic regulation and can play a role in the enhancement or inhibition of metabolic processes. It is also significant in the development of drugs aimed at treating metabolic disorders (Orsini, Sello, & Sisti, 2010).
Bone-targeting Drugs and Medical Imaging
Phosphonates, a class of compounds including phosphonothreonine, have potential applications as bone-targeting drugs. They show promise in antibacterial and anticancer activities and are used in medical imaging and diagnostics (Turhanen, Demadis, & Kafarski, 2021).
Inhibition of Osteoclast-like Cell Formation
Bisphosphonates, related to phosphonothreonine, inhibit osteoclast-like cell formation in human marrow cultures, which is related to their ability to inhibit bone resorption in vivo (Hughes, Macdonald, Russell, & Gowen, 1989).
Antiviral Agent Synthesis
The H-phosphinate derivative (R)-9-[2-(hydroxyphosphinylmethoxy)propyl]adenine, related to phosphonothreonine, shows potential as a synthetic intermediate in preparing antiviral agents (Roux, Canard, & Alvarez, 2014).
Inhibition of Serine Proteases
α-Aminoalkylphosphonate diaryl esters are potent, irreversible inhibitors of serine proteases, making them useful in studying protease function and activity in various pathological disorders (Grzywa & Sieńczyk, 2012).
Environmental Applications
Phosphonates, including phosphonothreonine, are used as chelating agents and scale inhibitors in technical and industrial applications. Their environmental behavior is mainly as complexes with calcium and magnesium in natural waters (Nowack, 2003).
Treatment of Bone Diseases
Bisphosphonates, related to phosphonothreonine, are used in treating metabolic bone diseases by targeting calcium and inhibiting osteoclast function (Rogers et al., 2000).
未来方向
The phosphorylation of threonine residues in proteins regulates diverse biological processes, and thousands of threonine phosphorylations have been identified . An understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . It will be interesting to investigate the scope of non-natural substrates that may be incorporated by future directed evolution of the SepRS v1.0 –tRNA v2.0 CUA pair .
属性
IUPAC Name |
(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450442 | |
| Record name | PHOSPHONOTHREONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonothreonine | |
CAS RN |
96193-69-0 | |
| Record name | PHOSPHONOTHREONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)



![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)







![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
